An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its core chemical and physical properties, outline logical synthetic pathways, and explore its reactivity. The narrative emphasizes the compound's role as a privileged scaffold, elucidating how its distinct functional groups can be strategically manipulated to generate diverse chemical libraries for screening against various therapeutic targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Introduction: The Significance of the Pyrazole Core
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact effectively with a wide range of biological targets.[1] 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 82231-52-5) represents a strategically functionalized derivative of this core.[3] The presence of a carboxylic acid, a bromine atom, and a methyl group on the pyrazole ring provides three distinct points for chemical modification, making it an exceptionally valuable starting material for the synthesis of novel drug candidates.[1][4] This guide will explore the essential technical details of this compound, providing a foundation for its application in synthetic and medicinal chemistry projects.
Physicochemical and Structural Properties
Understanding the fundamental properties of a starting material is critical for experimental design. 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 82231-52-5 | [3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [5] |
| Molecular Weight | 205.01 g/mol | [6] |
| Monoisotopic Mass | 203.95345 Da | [5] |
| Appearance | White powder (typical) | [7] |
| Melting Point | 211-213°C | [1] |
| Boiling Point (Predicted) | 347.4°C at 760 mmHg | [1] |
| InChI Key | XIZPNSLYWMMPNI-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(C(=NN1)C(=O)O)Br | [5] |
Table 1: Core physicochemical properties of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.
Synthesis and Purification
While multiple synthetic routes to substituted pyrazoles exist, a common and logical approach involves the construction of the pyrazole ring followed by functional group manipulation. A representative multi-step synthesis is outlined below. The causality behind this pathway lies in using readily available precursors and introducing the key functional groups in a controlled sequence.
Representative Synthetic Workflow
The synthesis can be conceptualized as a three-stage process: (1) Cyclocondensation to form the pyrazole ring, (2) Bromination to install the bromo-substituent, and (3) Oxidation to yield the final carboxylic acid.
Caption: Generalized synthetic workflow for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.
Step-by-Step Experimental Protocol (Illustrative)
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Step 1: Synthesis of 5-Methyl-1H-pyrazol-3(2H)-one.
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To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-5°C).
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The choice of a controlled temperature is crucial to manage the exothermic reaction and prevent side-product formation.
-
Allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
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Upon cooling, the product typically precipitates and can be collected by filtration.
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-
Step 2: Synthesis of 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one.
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Dissolve the pyrazolone intermediate from Step 1 in a solvent such as acetic acid or chloroform.
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Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine, portion-wise. NBS is often preferred for its milder nature and easier handling compared to elemental bromine.
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Stir the reaction at room temperature until the starting material is consumed.
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The product can be isolated by quenching the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extracting it into an organic solvent.
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-
Step 3: Oxidation to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.
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A similar intermediate, 3-methyl-5-bromopyrazole, has been shown to be oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in an acidic solution.[8]
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Dissolve the bromo-pyrazolone from Step 2 in an aqueous acidic or basic solution and heat to 50-70°C.[8]
-
Slowly add a solution of a strong oxidizing agent like KMnO₄. The reaction is highly exothermic and requires careful control of the addition rate.
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After the reaction is complete, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then acidified, causing the desired carboxylic acid product to precipitate. The solid is collected by filtration, washed with cold water, and dried.
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-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.
Spectroscopic Characterization
Structural confirmation is typically achieved through a combination of mass spectrometry and NMR spectroscopy.
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¹H NMR: The proton NMR spectrum is expected to be simple. Key signals would include a singlet for the methyl (CH₃) protons and a broad singlet for the carboxylic acid (COOH) proton. The N-H proton of the pyrazole ring will also appear as a broad singlet.
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¹³C NMR: The carbon spectrum will show distinct signals for the five carbon atoms: the methyl carbon, the two sp² carbons of the pyrazole ring, the brominated carbon, and the carboxylic acid carbonyl carbon.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6] The observed mass should correspond to the calculated molecular weight of 205.01 g/mol .[6]
Chemical Reactivity and Derivatization Potential
The synthetic utility of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid stems from its three reactive sites, allowing for orthogonal chemical modifications.
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Carboxylic Acid Group: The -COOH group is a versatile handle for forming amides, esters, and other derivatives.[4] This is commonly achieved through activation with reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or thionyl chloride, followed by reaction with an amine or alcohol.[9] This functionality is critical for modulating solubility and creating moieties that can interact with biological targets.
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Bromo Group: The bromine atom at the 4-position is an excellent leaving group for metal-catalyzed cross-coupling reactions.[4] This allows for the introduction of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki or Sonogashira couplings, enabling the rapid expansion of molecular complexity.[4][9]
-
Pyrazole N-H: The pyrazole ring contains a nucleophilic nitrogen that can be alkylated or arylated, for instance, by reaction with alkyl halides or arylboronic acids under appropriate conditions. This modification can significantly impact the compound's steric and electronic properties.
Caption: Key reactivity and derivatization pathways for the title compound.
Applications in Research and Drug Discovery
The primary application of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is as a building block for creating libraries of novel compounds for biological screening.[1] Derivatives have been investigated for a range of therapeutic applications:
-
Anticancer Properties: The pyrazole scaffold is present in several approved and investigational anticancer agents.[2] Derivatives of this compound have been studied for their potential antitumor properties against various cancer cell lines.[1]
-
Anti-inflammatory and Analgesic Agents: The pyrazole core is famously found in the COX-2 inhibitor Celebrex.[1] Research suggests that compounds derived from this scaffold can exhibit anti-inflammatory and analgesic activity.[1]
-
Anticonvulsant Activity: Studies have also explored the potential of this compound and its derivatives as anticonvulsant agents.[1]
-
Agrochemicals: The biological activity of pyrazole derivatives extends to agricultural applications, with potential uses in the development of new agrochemicals.[1][8]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. Based on available safety data sheets, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is classified with the following hazards:
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GHS Hazard Statements:
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Precautionary Statements (selected):
Handling Recommendations: This compound should be handled in a well-ventilated area, preferably a fume hood.[11] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11] Avoid generating dust.[10] Store in a tightly sealed container in a dry, cool place.
Conclusion
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and the pyrazole ring itself—provides chemists with a powerful tool for constructing complex molecular architectures. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively harness its potential to develop the next generation of pharmaceuticals and functional materials.
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